Cas no 1600610-22-7 (2-azido-5-iodopyrimidine)

2-Azido-5-iodopyrimidine is a versatile heterocyclic compound featuring both azido and iodo functional groups, making it a valuable intermediate in organic synthesis and click chemistry applications. The presence of the azide group allows for efficient participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the iodine substituent offers opportunities for further functionalization via cross-coupling or nucleophilic substitution. This compound is particularly useful in pharmaceutical and materials science research, where its dual reactivity enables precise modifications of pyrimidine-based scaffolds. Its stability under standard handling conditions and compatibility with diverse reaction conditions enhance its utility in synthetic workflows.
2-azido-5-iodopyrimidine structure
2-azido-5-iodopyrimidine structure
Product Name:2-azido-5-iodopyrimidine
CAS No:1600610-22-7
MF:C4H2IN5
MW:246.996651172638
MDL:MFCD30289109
CID:5244947
Update Time:2025-06-22

2-azido-5-iodopyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Azido-5-iodopyrimidine (ACI)
    • Pyrimidine, 2-azido-5-iodo- (ACI)
    • 2-azido-5-iodopyrimidine
    • MDL: MFCD30289109
    • Inchi: 1S/C4H2IN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
    • InChI Key: FQDIUBWHBJSXIO-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NC1N=CC(I)=CN=1

2-azido-5-iodopyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$739.0 2023-03-01
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$1939.0 2023-03-01
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Enamine
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$739.0 2023-09-06
Enamine
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$1939.0 2023-09-06
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Additional information on 2-azido-5-iodopyrimidine

Comprehensive Guide to 2-Azido-5-Iodopyrimidine (CAS No. 1600610-22-7): Properties, Applications, and Innovations

2-Azido-5-iodopyrimidine (CAS No. 1600610-22-7) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This azido-functionalized pyrimidine derivative combines the reactivity of an azide group with the halogenated properties of an iodine substituent, making it a valuable building block for click chemistry, bioconjugation, and drug discovery. Researchers frequently search for "2-azido-5-iodopyrimidine synthesis" or "CAS 1600610-22-7 applications," reflecting its growing relevance in interdisciplinary studies.

The compound’s unique structure enables participation in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions, a cornerstone of modern bioorthogonal chemistry. Recent trends highlight its utility in proteomics and DNA-encoded library development, addressing demands for high-throughput screening platforms. Questions like "How to purify 2-azido-5-iodopyrimidine?" or "stability of azido-iodo pyrimidines" are common among synthetic chemists optimizing protocols for scale-up production.

In material science, 1600610-22-7 serves as a precursor for photoaffinity labeling probes, aiding in target identification for kinase inhibitors and epigenetic modulators. Its dual functional groups allow precise modifications of nanostructures and polymers, aligning with trends in theranostic nanomedicine. Searches for "2-azido-5-iodopyrimidine solubility" or "compatibility with Pd-catalyzed cross-coupling" underscore its adaptability in diverse reaction conditions.

From a regulatory perspective, 2-azido-5-iodopyrimidine is classified as a research-grade chemical, with handling requiring standard laboratory precautions. Its non-hazardous profile under normal conditions makes it accessible for academic and industrial R&D, though users often inquire about "storage recommendations for azido compounds" to ensure long-term stability. Analytical data (e.g., NMR spectra, HPLC purity) are critical for quality validation, as noted in publications focusing on structure-activity relationship (SAR) studies.

Emerging applications include its role in covalent organic frameworks (COFs) and fluorescent tags, where the iodine moiety facilitates further derivatization. Innovations in catalytic C–N bond formation also leverage this compound’s reactivity, answering queries like "Can 2-azido-5-iodopyrimidine be used in Suzuki-Miyaura coupling?" Future directions may explore its potential in antibody-drug conjugates (ADCs) or PET tracer development, areas currently dominating preclinical research discussions.

In summary, 2-azido-5-iodopyrimidine (CAS 1600610-22-7) exemplifies the synergy between structural modularity and functional diversity in modern chemistry. Its alignment with green chemistry principles (e.g., atom economy in click reactions) and compatibility with high-resolution mass spectrometry further solidify its status as a pivotal tool for innovators tackling challenges from precision medicine to smart materials.

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